molecular formula C16H11N5O3S2 B10891270 N-(1,3-benzothiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10891270
M. Wt: 385.4 g/mol
InChI Key: HPRPKEBIZSVHRU-UHFFFAOYSA-N
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Description

N1-(1,3-Benzothiazol-2-yl)-2-[(5-nitro-1H-1,3-benzimidazol-2-yl)sulfonyl]acetamide is a complex organic compound featuring a benzothiazole ring fused to a benzimidazole ring, both of which are substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and benzimidazole cores. These cores can be synthesized through various methods such as the Knoevenagel condensation, Biginelli reaction, or molecular hybridization techniques. The final step involves coupling these cores with the appropriate functional groups under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: The biological applications of this compound are vast. It has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound could be explored for its therapeutic properties. Its structural similarity to other biologically active compounds suggests it may have similar effects, such as anti-inflammatory or antiviral activities.

Industry: In the industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzothiazole and benzimidazole rings can bind to enzymes or receptors, altering their activity. The nitro group and sulfonamide moiety may play a role in enhancing the compound's biological activity by increasing its affinity for these targets.

Comparison with Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)benzamide: This compound is structurally similar but lacks the nitro group and sulfonamide moiety.

  • N-(1,3-Benzothiazol-2-yl)-1-naphthamide: Another related compound with a different aromatic ring attached.

Uniqueness: The presence of the nitro group and sulfonamide moiety in N1-(1,3-Benzothiazol-2-yl)-2-[(5-nitro-1H-1,3-benzimidazol-2-yl)sulfonyl]acetamide makes it unique compared to its analogs. These groups enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H11N5O3S2

Molecular Weight

385.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H11N5O3S2/c22-14(20-16-18-11-3-1-2-4-13(11)26-16)8-25-15-17-10-6-5-9(21(23)24)7-12(10)19-15/h1-7H,8H2,(H,17,19)(H,18,20,22)

InChI Key

HPRPKEBIZSVHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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